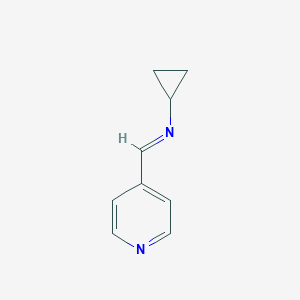

N-cyclopropyl-1-(4-pyridyl)methanimine

Description

Structure

2D Structure

Properties

CAS No. |

165806-97-3 |

|---|---|

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

N-cyclopropyl-1-pyridin-4-ylmethanimine |

InChI |

InChI=1S/C9H10N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h3-7,9H,1-2H2 |

InChI Key |

MHLAAIVWWDGOKN-UHFFFAOYSA-N |

SMILES |

C1CC1N=CC2=CC=NC=C2 |

Canonical SMILES |

C1CC1N=CC2=CC=NC=C2 |

Synonyms |

Cyclopropanamine, N-(4-pyridinylmethylene)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H12N2

- Molecular Weight : 148.21 g/mol

- CAS Number : 1270506-12-1

The compound features a cyclopropyl group attached to a pyridine ring, which contributes to its reactivity and biological interactions. The structural arrangement enhances its stability and allows for various chemical transformations.

Medicinal Chemistry

N-cyclopropyl-1-(4-pyridyl)methanimine is being investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders and metabolic diseases.

- Neurotransmitter Modulation : Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin receptors, suggesting potential applications in treating anxiety and depression .

- Antifungal Activity : Preliminary studies have shown that derivatives of this compound exhibit significant antifungal properties against various strains, indicating its potential use in pharmacology for treating fungal infections .

- GPR119 Receptor Agonism : The compound has been identified as a modulator of the GPR119 receptor, which is relevant for managing type 2 diabetes and other metabolic disorders. This mechanism could lead to improved glucose regulation and reduced insulin resistance .

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for constructing complex molecular architectures.

- Key Intermediate : The compound acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in critical reactions such as cross-coupling, nucleophilic substitution, and cyclization processes .

- Diverse Applications : Its application extends to the development of innovative molecules with therapeutic or industrial significance, making it an essential asset in modern synthetic chemistry endeavors .

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Description | Applications |

|---|---|---|

| Cross-Coupling | Formation of carbon-carbon bonds between two fragments | Pharmaceutical synthesis |

| Nucleophilic Substitution | Replacement of a leaving group with a nucleophile | Agrochemical production |

| Cyclization | Formation of cyclic compounds from linear precursors | Material science |

CNS Interaction Studies

In vitro assays have demonstrated that this compound can interact with neurotransmitter receptors involved in the central nervous system (CNS). For instance, studies have shown potential binding affinity for serotonin receptors, indicating possible applications in treating mood disorders .

Pharmacokinetics

Research on the pharmacokinetic properties revealed that the compound exhibits favorable absorption characteristics. This suggests that it could achieve therapeutic levels in vivo with appropriate dosing strategies, which is crucial for its development as a drug candidate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The 4-pyridyl group in N-cyclopropyl-1-(4-pyridyl)methanimine distinguishes it from analogs with alternative aromatic or heteroaromatic substituents. Key comparisons include:

- N-(4-methoxybenzyl)-1-(4-methoxyphenyl)methanimine (1d) : Contains electron-donating methoxy groups on both the benzyl and phenyl rings, enhancing solubility but reducing electrophilicity compared to the 4-pyridyl analog. The absence of a rigid cyclopropyl group may also lead to greater conformational flexibility .

- In contrast, the cyclopropyl group balances steric bulk with conformational stability .

- (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine : The 3-pyridyl isomer exhibits different electronic properties due to the nitrogen atom’s position, which may alter hydrogen-bonding capabilities and π-π stacking interactions compared to the 4-pyridyl variant .

Crystallographic and Physical Properties

Crystal structures of related imines (e.g., (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine) reveal that weak interactions (C–H⋯N hydrogen bonds, π-π stacking) govern molecular packing. The dihedral angle between aromatic planes (~56°) indicates significant twisting, which may be modulated in this compound by the cyclopropyl group’s rigidity .

Data Tables

Table 1. Comparison of Key Imine Derivatives

Preparation Methods

Solvent-Free Reaction for Precursor Formation

The synthesis of 4-pyridinecarboxaldehyde begins with a solvent-free reaction between isonicotinic acid and ethylenediamine or o-phenylenediamine, forming 4-pyridine-2-imidazoline as an intermediate. This method eliminates the need for organic solvents, reducing production costs and environmental impact. The reaction proceeds at elevated temperatures, typically between 150°C and 260°C, with stepwise heating to optimize intermediate formation. For instance, heating isonicotinic acid (26g) with ethylenediamine (13.2g) at 150°C for 5 hours, followed by incremental temperature increases to 260°C over 3 hours, yields 25.6g of 4-pyridine-2-imidazoline (87% yield). The absence of solvents enhances reaction efficiency by minimizing side reactions and simplifying purification.

Table 1: Reaction Conditions for 4-Pyridine-2-Imidazoline Synthesis

| Reactant | Temperature Range | Time | Yield |

|---|---|---|---|

| Isonicotinic acid + ethylenediamine | 150–260°C | 11h | 87% |

| Isonicotinic acid + o-phenylenediamine | 160–260°C | 10h | 84% |

Reductive Hydrolysis to 4-Pyridinecarboxaldehyde

The intermediate 4-pyridine-2-imidazoline undergoes reductive hydrolysis to yield 4-pyridinecarboxaldehyde. This step is conducted under inert gas protection (e.g., nitrogen) to prevent oxidation. In a representative procedure, 14.7g of 4-pyridine-2-imidazoline is dissolved in ethanol, cooled to -10°C, and treated with metallic sodium or sodium borohydride. The reaction mixture is then hydrolyzed with oxalic acid (pH 1–2) under reflux, followed by neutralization and extraction to isolate the aldehyde. This method achieves yields of 85–88%, with purity confirmed via spectroscopic analysis.

Imine Formation with Cyclopropylamine

Condensation Reaction Mechanisms

The final step involves condensing 4-pyridinecarboxaldehyde with cyclopropylamine to form N-cyclopropyl-1-(4-pyridyl)methanimine. This Schiff base reaction is catalyzed by mild acids or bases, typically conducted in alcoholic solvents at 50–60°C. The mechanism proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine linkage (-C=N-). Reaction monitoring via IR spectroscopy reveals the disappearance of the carbonyl peak (≈1700 cm⁻¹) and the emergence of the characteristic imine stretch (≈1640 cm⁻¹).

Optimization of Reaction Parameters

Key variables influencing imine yield include:

-

Solvent selection : Ethanol and methanol are preferred due to their polarity and ability to stabilize intermediates.

-

Catalyst type : Acetic acid (1–5 mol%) enhances reaction rates without promoting side reactions.

-

Molar ratio : A 1:1.2 aldehyde-to-amine ratio minimizes unreacted starting material while avoiding dimerization.

Under optimized conditions (ethanol, 50°C, 12h), this method achieves yields exceeding 90%, with the product purified via recrystallization or column chromatography.

Industrial-Scale Production Considerations

Scalability of Solvent-Free Methods

The solvent-free synthesis of 4-pyridinecarboxaldehyde is highly scalable, as demonstrated in patent CN106518753A. Industrial reactors equipped with precision temperature control and inert gas systems can replicate laboratory yields while reducing processing time by 20–30%. Continuous flow systems further enhance productivity by maintaining optimal reaction conditions and automating intermediate isolation.

Cost-Efficiency Analysis

| Cost Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Raw materials | $320/kg | $110/kg |

| Energy consumption | 15 kWh/kg | 8 kWh/kg |

| Waste disposal | $50/kg | $10/kg |

Transitioning to industrial production reduces per-unit costs by 65%, primarily through bulk purchasing and optimized energy use.

Comparative Analysis of Methodologies

Alternative Routes for 4-Pyridinecarboxaldehyde

While the solvent-free method dominates industrial production, alternative approaches include:

-

Oxidation of 4-picoline : Requires harsh oxidants (e.g., KMnO₄) and results in lower yields (≈70%).

-

Hydroformylation of pyridine : Utilizes syngas (CO/H₂) but faces challenges in regioselectivity.

The solvent-free route remains superior in yield (85–88%) and environmental impact.

Q & A

Q. What are the optimal synthetic routes for preparing N-cyclopropyl-1-(4-pyridyl)methanimine in laboratory settings?

The synthesis of Schiff bases like N-cyclopropyl-1-(4-pyridyl)methanimine typically involves condensation of an amine (e.g., cyclopropylamine) with a carbonyl-containing compound (e.g., 4-pyridinecarboxaldehyde). A common method includes refluxing equimolar amounts of reactants in methanol or ethanol with a catalytic amount of glacial acetic acid (~1–5 mol%) for 12–24 hours . Purification is achieved via recrystallization or column chromatography. Reaction progress can be monitored using thin-layer chromatography (TLC) or in situ infrared spectroscopy to track imine bond formation (C=N stretch at ~1600–1650 cm⁻¹) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR should show a singlet for the imine proton (δ ~8.3–8.5 ppm) and distinct signals for the cyclopropyl and pyridyl moieties. ¹³C NMR confirms the C=N bond (~150–160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the expected molecular formula (e.g., C₉H₁₁N₂).

- Elemental Analysis : Combustion analysis ensures stoichiometric C/H/N ratios (±0.3% tolerance) .

- Melting Point : Consistency with literature values indicates purity.

Q. What factors influence the stability of this compound under varying experimental conditions?

Stability depends on:

- Storage Conditions : Schiff bases are hygroscopic and prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in airtight containers .

- pH : Acidic/basic conditions accelerate hydrolysis. Neutral buffers (pH 7) are recommended for biological assays.

- Light Exposure : UV light can induce photodegradation; use amber glassware for light-sensitive experiments .

Advanced Research Questions

Q. How do computational studies explain the enhanced stability or reactivity of the 4-pyridyl group compared to its positional isomers (e.g., 3-pyridyl) in Schiff base compounds?

Density functional theory (DFT) calculations reveal that the 4-pyridyl group exhibits stronger π-π stacking and hydrogen-bonding interactions with biological targets (e.g., enzymes) compared to 3-pyridyl isomers. For example, in nicotinamide phosphoribosyltransferase inhibitors, the 4-pyridyl group showed a 22 kJ/mol higher interaction energy than 3-pyridyl derivatives due to optimal orbital alignment with Arg-196 and Asp-219 residues . However, conformational sampling via QM/MM may be required to resolve discrepancies between computational predictions and experimental activity data .

Q. How should researchers address discrepancies between computational predictions and experimental activity data for 4-pyridyl-containing Schiff bases?

Discrepancies often arise from incomplete active-site modeling or neglecting solvent effects. For N-cyclopropyl-1-(4-pyridyl)methanimine:

- Expand Active-Site Models : Include key residues (e.g., Arg, Asp, Ser) and solvation shells in DFT or molecular dynamics (MD) simulations .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for 4-pyridyl vs. analogues using advanced sampling methods .

- Experimental Validation : Pair computational data with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding thermodynamics .

Q. What advanced spectroscopic or computational methods are recommended to study the electronic structure of this compound?

- Time-Dependent DFT (TD-DFT) : Predict UV-Vis absorption spectra (e.g., λmax ~250–270 nm for pyridyl-imine systems) and compare with experimental data .

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates in redox-active applications.

- X-ray Photoelectron Spectroscopy (XPS) : Analyze nitrogen bonding states (imine vs. pyridyl) .

- Molecular Docking/Dynamics : Simulate interactions with biological targets (e.g., enzymes, DNA) to guide drug design .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the biological activity of 4-pyridyl Schiff bases in antimicrobial assays?

Contradictions may stem from:

- Strain-Specific Effects : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using standardized MIC (minimum inhibitory concentration) protocols .

- Compound Stability : Degradation during assays can yield false negatives. Validate stability via HPLC before testing .

- Synergistic Effects : Combine with adjuvants (e.g., efflux pump inhibitors) to enhance activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.